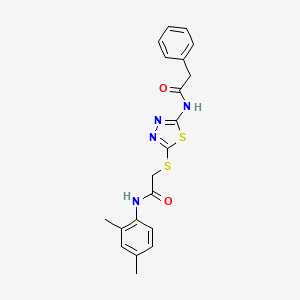![molecular formula C7H13ClN4O2 B2972535 Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride CAS No. 2172536-43-3](/img/structure/B2972535.png)
Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate; hydrochloride, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a triazole derivative that possesses both an amine and an ester functional group. In
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. This compound has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride in lab experiments is its broad range of potential therapeutic applications. Additionally, the synthesis of this compound is relatively straightforward, and the compound is stable and easy to handle. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are many potential future directions for the study of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride. One area of research could focus on the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of this compound to better understand its therapeutic effects. Another area of research could focus on the development of novel formulations of this compound to improve its solubility and bioavailability. Finally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a promising chemical compound with a wide range of potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been extensively studied for its antimicrobial, antifungal, anticancer, and neuroprotective properties. While its mechanism of action is not fully understood, it has been shown to inhibit various enzymes and signaling pathways. While there are some limitations to using this compound in lab experiments, there are many potential future directions for the study of this compound.
Synthesis Methods
The synthesis of Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride involves the reaction of 2-bromoacetic acid methyl ester with 1,2,4-triazole-3-amine in the presence of a base. This reaction yields the desired product, which is then purified and isolated as a hydrochloride salt. The overall yield of this synthesis method is around 70%.
Scientific Research Applications
Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. Additionally, this compound has been studied as a potential drug candidate for the treatment of diabetes and metabolic disorders.
properties
IUPAC Name |
methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-13-7(12)5-11-4-6(2-3-8)9-10-11;/h4H,2-3,5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMURLYLGVOIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2972453.png)
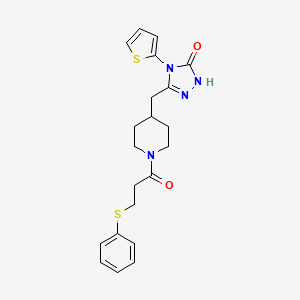
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2972456.png)
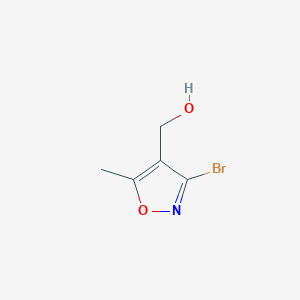
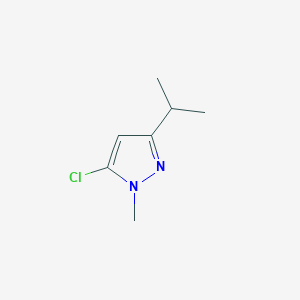
![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)

![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)

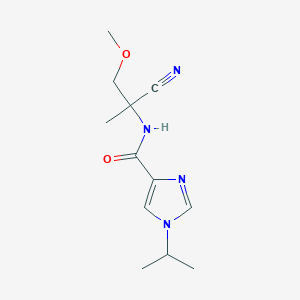
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972471.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972472.png)
